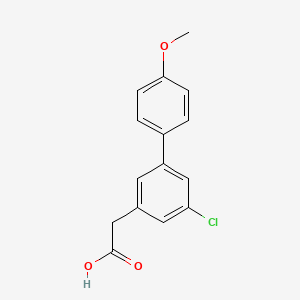
3-Biphenylacetic acid, 5-chloro-4'-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Biphenylacetic acid, 5-chloro-4’-methoxy- is an organic compound with the molecular formula C15H13ClO3 It is a derivative of biphenylacetic acid, featuring a chlorine atom at the 5-position and a methoxy group at the 4’-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 5-chloro-4’-methoxy- can be achieved through several steps:
Bromination of Biphenyl: Biphenyl is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromobiphenyl.
Methoxylation: The 4-bromobiphenyl undergoes a methoxylation reaction with sodium methoxide to introduce the methoxy group at the 4’-position.
Chlorination: The methoxylated biphenyl is then chlorinated using thionyl chloride to introduce the chlorine atom at the 5-position.
Acetylation: Finally, the chlorinated biphenyl is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 3-Biphenylacetic acid, 5-chloro-4’-methoxy-.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Biphenylacetic acid, 5-chloro-4’-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Aplicaciones Científicas De Investigación
3-Biphenylacetic acid, 5-chloro-4’-methoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Biphenylacetic acid, 5-chloro-4’-methoxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX). The presence of the methoxy and chlorine groups enhances its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Biphenylacetic acid: Lacks the chlorine and methoxy groups, resulting in different chemical and biological properties.
5-Chloro-3-biphenylacetic acid: Similar structure but without the methoxy group.
4’-Methoxy-3-biphenylacetic acid: Similar structure but without the chlorine atom.
Uniqueness
3-Biphenylacetic acid, 5-chloro-4’-methoxy- is unique due to the presence of both the chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Propiedades
Número CAS |
75852-52-7 |
|---|---|
Fórmula molecular |
C15H13ClO3 |
Peso molecular |
276.71 g/mol |
Nombre IUPAC |
2-[3-chloro-5-(4-methoxyphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H13ClO3/c1-19-14-4-2-11(3-5-14)12-6-10(8-15(17)18)7-13(16)9-12/h2-7,9H,8H2,1H3,(H,17,18) |
Clave InChI |
GGDOTGBOIHPILT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


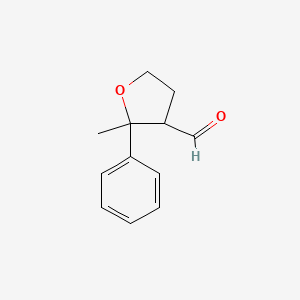
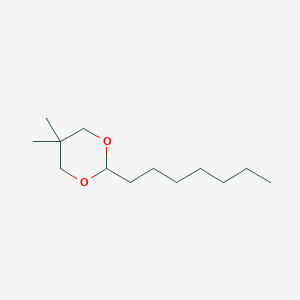
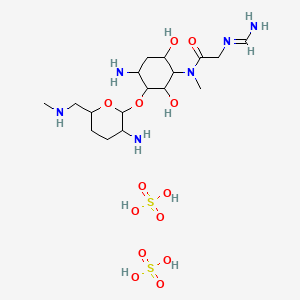
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
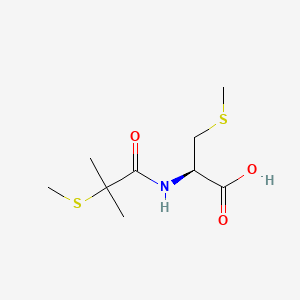


![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
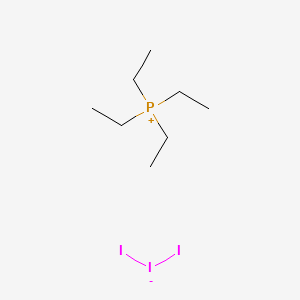

![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
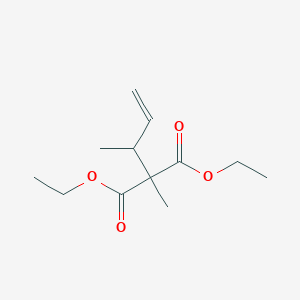
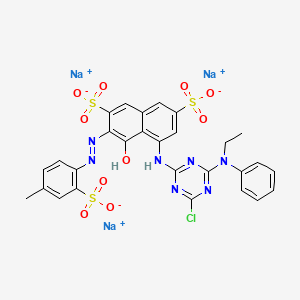
![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)
